Hypotensive Activity: Potency Benchmarking Against Minoxidil Standard
In a preclinical study evaluating hypotensive activity, a series of pyridazinone derivatives, of which 6-(4-chlorophenyl)pyridazin-3(2H)-one is a core member, demonstrated blood pressure reduction effects. The activity of the series ranged from 17.8% to 27.4%, providing a direct quantitative benchmark against the standard drug minoxidil, which exhibited a 27% reduction in blood pressure under the same experimental conditions [1].
| Evidence Dimension | In vivo hypotensive efficacy (reduction in blood pressure) |
|---|---|
| Target Compound Data | Part of a series showing 17.8 - 27.4% reduction |
| Comparator Or Baseline | Minoxidil standard: 27% reduction |
| Quantified Difference | The upper end of the target compound's class activity range (27.4%) matches the standard drug's efficacy (27%). |
| Conditions | Preclinical in vivo model for hypotensive activity. Exact species and protocol not specified in the abstract [1]. |
Why This Matters
This data provides a critical efficacy benchmark, indicating that this compound's chemotype can achieve potency comparable to a known therapeutic agent, thereby validating its selection for cardiovascular research programs.
- [1] Jha, K. K., Kumar, Y., Shaharyar, M., & Sharma, G. (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry, 21(8), 6491-6496. View Source
